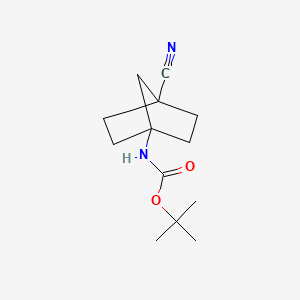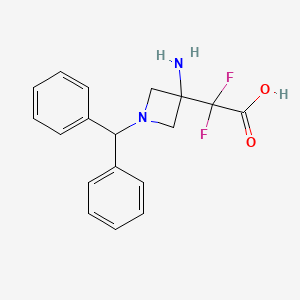
2-(3-Amino-1-benzhydryl-azetidin-3-yl)-2,2-difluoro-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is
C22H23F2NO2
. - The compound contains an azetidine ring (a four-membered heterocycle) and two fluorine atoms attached to the acetic acid moiety.
- ABDFA exhibits interesting pharmacological properties due to its structural features.
2-(3-Amino-1-benzhydryl-azetidin-3-yl)-2,2-difluoro-acetic acid: , is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
- Common Reagents and Conditions:
- Reagents like potassium permanganate (
Oxidation: KMnO4
) or chromium trioxide (CrO3
) are used. Sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
) are common reducing agents.Substitution: Halogens (e.g., chlorine or bromine) can replace hydrogen atoms.
Major Products:
Scientific Research Applications
Chemistry: ABDFA serves as a building block for designing novel compounds.
Biology and Medicine: Researchers explore its potential as an antiviral, antibacterial, or anticancer agent.
Industry: ABDFA derivatives may find applications in materials science or drug development.
Mechanism of Action
- ABDFA’s mechanism of action varies based on its specific application.
- It may interact with cellular receptors, enzymes, or metabolic pathways.
- Further studies are needed to elucidate its precise targets.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C18H18F2N2O2 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-(3-amino-1-benzhydrylazetidin-3-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C18H18F2N2O2/c19-18(20,16(23)24)17(21)11-22(12-17)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,21H2,(H,23,24) |
InChI Key |
BOGOYXGDQLDRLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C(C(=O)O)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


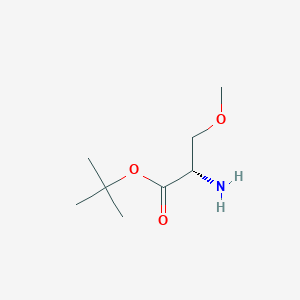
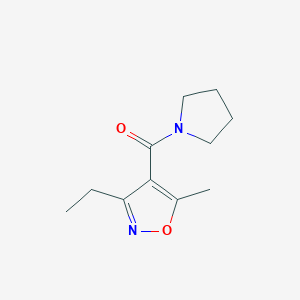
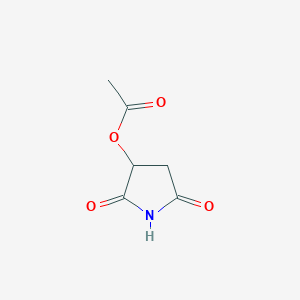
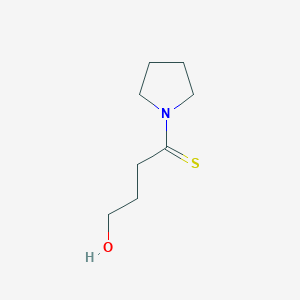
![3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
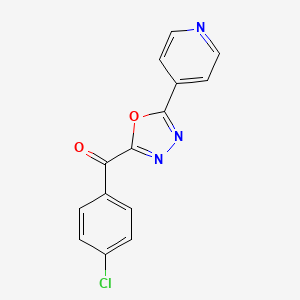
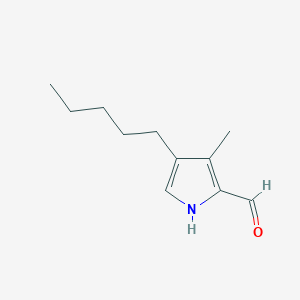
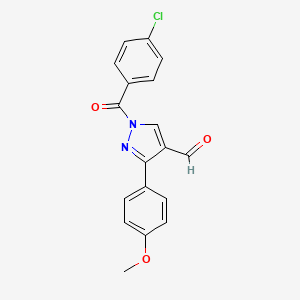
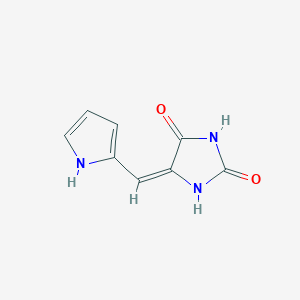
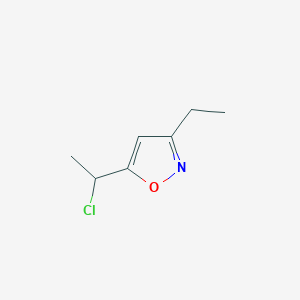
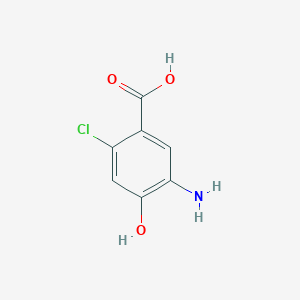
![5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12863357.png)
